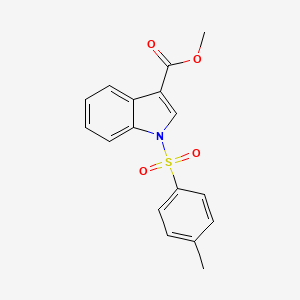

methyl 1-tosyl-1H-indole-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-15(17(19)22-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMFPQLEPDPGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Tosyl 1h Indole 3 Carboxylate

Direct N-Tosylation of Methyl 1H-indole-3-carboxylate

The direct N-tosylation of methyl 1H-indole-3-carboxylate is a fundamental method for the synthesis of the title compound. This approach hinges on the selective protection of the nitrogen atom of the indole (B1671886) ring with a tosyl group.

Exploration of Reagents and Reaction Conditions for N-Protection

The N-tosylation of indoles is commonly achieved by reacting the indole derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A widely employed method involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reaction proceeds by the deprotonation of the indole nitrogen by NaH to form a sodium salt, which then acts as a nucleophile, attacking the sulfur atom of tosyl chloride to form the N-tosylated product.

Another common base used for this transformation is potassium hydroxide (B78521) (KOH). A general procedure for the N-tosylation of indole involves stirring the indole with tosyl chloride and potassium hydroxide in a suitable solvent. researchgate.net The choice of base is critical, as it must be strong enough to deprotonate the indole nitrogen without causing unwanted side reactions.

Optimization Studies for Yield and Selectivity in Tosylation

The efficiency of the N-tosylation reaction is highly dependent on the reaction conditions. Optimization studies often focus on the choice of base, solvent, temperature, and reaction time to maximize the yield and ensure high selectivity for N-tosylation over other potential reactions. For instance, in the tosylation of a related 2-amino-1H-indole-3-carboxylate ester, the reaction with tosyl chloride was observed to occur exclusively at the indole nitrogen, indicating a high degree of selectivity inherent to the indole nucleus in this type of reaction.

Interactive Table: Optimization of N-Tosylation of Methyl 1H-indole-3-carboxylate.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | 0 to rt | 4 | Data not available |

| 2 | KOH | Dichloromethane | rt | 6 | Data not available |

| 3 | Cs2CO3 | Acetonitrile (B52724) | Reflux | 8 | Data not available |

| 4 | DBU | Toluene | 80 | 5 | Data not available |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Specific yield data for the direct tosylation of methyl 1H-indole-3-carboxylate under these varied conditions requires further dedicated experimental investigation.

Solvent Effects and Catalytic Approaches in N-Tosylation

The choice of solvent can significantly influence the rate and outcome of the N-tosylation reaction. Aprotic polar solvents like DMF and acetonitrile are often preferred as they can dissolve the indole substrate and the tosylating agent, and they can stabilize the charged intermediates formed during the reaction.

In recent years, catalytic methods for N-arylation and N-alkylation of indoles have been developed, often employing transition metal catalysts such as copper. rsc.org For instance, copper(I) iodide has been used as a catalyst in the N-alkylation of indoles with N-tosylhydrazones. rsc.org While direct catalytic N-tosylation of indoles is a developing area, these analogous reactions suggest the potential for developing more efficient and milder catalytic methods for the synthesis of methyl 1-tosyl-1H-indole-3-carboxylate.

Synthesis from 1H-Indole-3-carbaldehyde Precursors

An alternative and versatile route to this compound begins with the readily available 1H-indole-3-carbaldehyde. This two-step process involves the initial protection of the indole nitrogen followed by the conversion of the aldehyde functionality into a methyl ester.

Preparation of 1-Tosyl-1H-indole-3-carbaldehyde

The first step in this synthetic sequence is the N-tosylation of 1H-indole-3-carbaldehyde. Similar to the direct tosylation of the ester, this reaction is typically carried out using p-toluenesulfonyl chloride in the presence of a base. A common procedure involves the use of sodium hydride in DMF or potassium hydroxide in a suitable solvent to afford 1-tosyl-1H-indole-3-carbaldehyde. researchgate.net The presence of the aldehyde group at the 3-position does not significantly interfere with the N-tosylation reaction. This intermediate is a stable, crystalline solid that can be readily purified before proceeding to the next step.

Oxidative Esterification of 1-Tosyl-1H-indole-3-carbaldehyde

The final step in this pathway is the oxidative esterification of the aldehyde group of 1-tosyl-1H-indole-3-carbaldehyde to the corresponding methyl ester. A variety of oxidizing agents can be employed for this transformation. One effective method involves the use of manganese dioxide (MnO2) in the presence of sodium cyanide (NaCN) in methanol (B129727). In this reaction, the aldehyde is oxidized to a carboxylic acid intermediate, which is then esterified in situ by the methanol solvent.

Another approach for oxidative methyl esterification involves the use of molecular iodine in combination with (diacetoxyiodo)benzene (B116549) in methanol. arkat-usa.org This system generates an iodonium (B1229267) ion in situ, which promotes the oxidation of the aldehyde to the methyl ester under mild conditions. arkat-usa.org

Interactive Table: Reagents for Oxidative Esterification of 1-Tosyl-1H-indole-3-carbaldehyde.

| Entry | Oxidizing System | Solvent | Temperature | Yield (%) |

| 1 | MnO2, NaCN | Methanol | Reflux | Data not available |

| 2 | I2, PhI(OAc)2 | Methanol | Room Temperature | Data not available |

| 3 | Pyridinium Dichromate | Methanol/DCM | Room Temperature | Data not available |

| 4 | Oxone®, Co(II) catalyst | Methanol | Room Temperature | Data not available |

Note: The data in this table is illustrative and based on general methods for oxidative esterification. Specific yield data for the oxidative esterification of 1-tosyl-1H-indole-3-carbaldehyde under these conditions would require specific experimental validation.

Stepwise Approaches and Intermediates

A conventional and reliable method for synthesizing this compound involves a stepwise sequence. This approach typically begins with the commercially available or readily synthesized intermediate, methyl 1H-indole-3-carboxylate. ontosight.ai

The key step in this sequence is the N-tosylation of the indole ring. The nitrogen atom of the indole is deprotonated using a suitable base, followed by quenching with p-toluenesulfonyl chloride (tosyl chloride) to introduce the tosyl protecting group. A common procedure involves dissolving methyl 1H-indole-3-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and treating it with a strong base like sodium hydride (NaH). The resulting indolide anion is then reacted with tosyl chloride to yield the final product.

Key Intermediates in Stepwise Synthesis:

Indole-3-carboxylic acid: Can be synthesized via methods like the Reissert or Fischer indole synthesis, followed by hydrolysis. It is then esterified with methanol, often under acidic catalysis, to produce the key precursor. ontosight.ai

Methyl 1H-indole-3-carboxylate: This is the direct precursor for the tosylation step. It can be synthesized by esterification of indole-3-carboxylic acid. ontosight.ai

Sodium indolide intermediate: Formed in situ upon deprotonation of methyl 1H-indole-3-carboxylate with a base like NaH. This highly nucleophilic intermediate readily reacts with the electrophilic tosyl chloride.

The stepwise approach offers the advantage of high purity and well-understood reaction mechanisms, making it suitable for producing clean target compounds.

Novel and Green Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods. These include one-pot strategies to reduce step counts, the use of greener reagents and conditions, and the optimization of atom economy.

One-Pot Synthetic Strategies for Direct Access

One such strategy involves the reaction of an N-(o-tolyl)benzamide derivative. nih.gov A plausible one-pot mechanism would start with a nucleophilic substitution on a suitable precursor, followed by a base-mediated intramolecular cyclization to form the 1-tosyl-indole ring system directly. nih.govacs.org For instance, a modified Madelung synthesis involves the cyclization of an N-(o-tolyl)amide intermediate upon treatment with a base. nih.gov This approach is operationally simple and avoids the use of transition metals. nih.gov

Research into the synthesis of 2,3-disubstituted indoles from ortho-tosylaminophenyl-substituted para-quinone methides also highlights the potential of one-pot methods. nih.gov These reactions proceed through an N-alkylation followed by an intramolecular conjugate addition and oxidation sequence to build the indole core in a single pot. nih.gov While not directly applied to the target molecule, these strategies showcase the potential for developing direct, one-pot access to this compound from appropriately designed starting materials.

Environmentally Benign Methodologies (e.g., solvent-free, photocatalytic)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamdirect.comresearchgate.net This includes using less hazardous solvents, employing catalytic methods, and utilizing alternative energy sources like microwave irradiation or visible light. tandfonline.comtandfonline.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive radical species under mild conditions. nih.govresearchgate.net Photocatalytic methods have been successfully applied to the synthesis and functionalization of indoles. nih.govresearchgate.netacs.org For example, a photocatalytic C-H alkylation strategy can be used to form polycyclic indolones from indole precursors using an iridium-based photocatalyst. nih.gov It is conceivable that a photocatalytic approach could be developed for the tosylation or construction of the indole ring of the target molecule, potentially reducing the need for harsh bases and high temperatures.

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that can significantly reduce reaction times and improve yields in indole synthesis. tandfonline.comtandfonline.commdpi.com The Fischer-indole synthesis, a classic method, has been adapted to microwave conditions. researchgate.net Applying microwave energy to the tosylation step could potentially lead to a more efficient and faster synthesis.

Greener Solvents: The use of water or other environmentally benign solvents is a key aspect of green chemistry. beilstein-journals.org While the tosylation step often requires anhydrous conditions, research is ongoing to develop water-tolerant catalytic systems for indole synthesis. beilstein-journals.org

The following table summarizes a comparison of synthetic conditions for related indole syntheses, highlighting the move towards greener approaches.

| Method | Catalyst / Reagent | Solvent | Conditions | Advantage |

| Conventional Tosylation | Sodium Hydride, Tosyl Chloride | Anhydrous DMF/THF | 0°C to room temp. | High yield, well-established |

| One-Pot Madelung | DBN (a non-nucleophilic base) | DMSO | 100°C | Operationally simple, no transition metals nih.gov |

| Photocatalysis (Indole C-H Alkylation) | Iridium-based photocatalyst | Organic Solvent | Visible light, room temp. | Mild conditions, radical pathway nih.gov |

| Microwave-Assisted Heterocyclization | Palladium catalyst, Copper oxidant | Organic Solvent | Microwave irradiation | Reduced reaction time, improved yields mdpi.com |

Development of Improved Atom Economy Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.comjk-sci.com Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. nih.gov

Traditional multi-step syntheses involving protecting groups or stoichiometric reagents often have poor atom economy. For example, in the tosylation step, the tosyl chloride (TsCl) reagent contributes a significant number of atoms, but only the tosyl group (Ts) is incorporated into the product, with chloride being a byproduct.

Strategies to improve atom economy in the synthesis of this compound include:

Catalytic C-H Activation: Instead of starting with pre-functionalized materials, direct C-H activation and functionalization can create the desired bonds without leaving behind byproduct atoms. organic-chemistry.org Palladium-catalyzed cyclization of N-aryl imines via oxidative linkage of two C-H bonds is an example of an atom-economic approach to indole ring formation. organic-chemistry.org

One-Pot/Cascade Reactions: As mentioned previously, one-pot and cascade reactions improve atom economy by minimizing the use of reagents for workup and purification of intermediates. jk-sci.com

Addition Reactions: Designing synthetic routes that rely on addition reactions, which are inherently 100% atom-economical, is an ideal but challenging goal. jk-sci.com

By focusing on catalytic cycles and minimizing the use of stoichiometric reagents and protecting groups, the synthesis of complex molecules like this compound can be made more sustainable and efficient. nih.gov

Reactivity and Synthetic Transformations of Methyl 1 Tosyl 1h Indole 3 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Core

The indole nucleus is inherently susceptible to electrophilic attack due to its electron-rich nature. However, the presence of the tosyl group on the nitrogen atom significantly modifies this reactivity, influencing the regioselectivity of various functionalization reactions.

The functionalization of the indole ring can be directed to specific positions, largely dictated by the reaction conditions and the nature of the reacting species.

Directed ortho-Metalation: The tosyl group acts as a powerful directing group for metalation. nih.gov Treatment with a strong base, such as n-butyllithium (BuLi), facilitates the regioselective removal of a proton from the C2 position. The resulting 2-lithio-N-tosylindole intermediate can then react with various electrophiles to introduce a wide array of substituents exclusively at the C2 position. nih.gov

Electrophilic Substitution: While the N-tosyl group deactivates the indole ring towards classical electrophilic aromatic substitution, reactions can still occur, often favoring the C3 position if it is unsubstituted. However, in methyl 1-tosyl-1H-indole-3-carboxylate, the C3 position is already occupied. Under forcing conditions, substitution may occur at other positions, such as C5 or C6. Nitration of N-tosylindoles, for example, has been shown to yield 3-nitroindoles under non-acidic conditions. nih.gov

Palladium-Catalyzed Reactions: The indole core can undergo palladium-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-N bond formation.

The N-tosyl group exerts a profound influence on the reactivity of the indole ring in several key ways:

Electron-Withdrawing Effect: The tosyl group is strongly electron-withdrawing, which reduces the electron density of the indole nucleus. This deactivation makes the ring less prone to electrophilic attack compared to N-unsubstituted indoles. acs.org This effect can be beneficial in preventing unwanted side reactions.

Increased Acidity of C2-H: The electron-withdrawing nature of the tosyl group increases the acidity of the proton at the C2 position, facilitating its abstraction by strong bases and enabling directed ortho-metalation. nih.gov

Protecting Group: The tosyl group serves as a robust protecting group for the indole nitrogen, stable to a wide range of reaction conditions. It can be removed when necessary using methods such as basic hydrolysis with sodium hydroxide (B78521) or treatment with cesium carbonate. nih.govresearchgate.net

Transformations Involving the C3-Carboxylate Moiety

The methyl carboxylate group at the C3 position is a versatile functional handle that can be readily converted into a variety of other functionalities.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-tosyl-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide in a mixture of methanol (B129727) and water. nih.gov The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Transesterification: While not extensively detailed in the provided search results for this specific compound, transesterification is a general reaction of esters. It would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group.

Transamidation: The ester can be converted to an amide. A common route involves the initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. Direct conversion of the ester to an amide can also be achieved under certain conditions.

The C3-carboxylate can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality to a primary alcohol, yielding (1-tosyl-1H-indol-3-yl)methanol.

Reduction to Aldehyde: Partial reduction of the ester to the corresponding aldehyde, 1-tosyl-1H-indole-3-carbaldehyde, can be accomplished using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This aldehyde is a valuable precursor for various other transformations, including the synthesis of thiosemicarbazones. nih.gov

| Starting Material | Transformation | Reagents/Conditions | Product |

| This compound | Regioselective C2-Sulfenylation | 1. BuLi 2. Electrophilic sulfur reagent | Methyl 2-sulfenyl-1-tosyl-1H-indole-3-carboxylate |

| This compound | Hydrolysis | NaOH, MeOH/H₂O, reflux | 1-Tosyl-1H-indole-3-carboxylic acid |

| This compound | Reduction to Aldehyde | DIBAL-H, low temperature | 1-Tosyl-1H-indole-3-carbaldehyde |

| 1-Tosyl-1H-indole-3-carbaldehyde | Condensation | N4-substituted thiosemicarbazide, ethanol, acetic acid (cat.), reflux | N-tosyl-indole hybrid thiosemicarbazones |

Transition Metal-Catalyzed Functionalization Reactions of this compound

The indole nucleus is a cornerstone in medicinal chemistry and materials science. The functionalization of this privileged scaffold is crucial for developing new therapeutic agents and advanced materials. Among the various indole derivatives, this compound serves as a versatile intermediate. The electron-withdrawing nature of the N-tosyl group modifies the reactivity of the indole ring, enabling a range of regioselective transformations that are often challenging with N-unprotected indoles. This article focuses on the transition metal-catalyzed functionalization reactions of this specific compound, exploring C-H activation, cross-coupling, and other synthetic transformations.

C-H Activation and Direct Arylation/Alkenylation/Alkynylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including indoles. The N-tosyl group in this compound can act as a directing group, influencing the regioselectivity of these transformations.

The direct C4-alkynylation of the indole core is a valuable transformation for the synthesis of complex molecules. While direct experimental data on this compound is not extensively reported, studies on similar indole derivatives suggest a viable pathway. Palladium-catalyzed C4-selective alkynylation of indoles has been achieved using a transient directing group strategy. researchgate.netresearchgate.net In these methodologies, an amino acid, such as glycine or alanine, is employed to form a transient directing group with an aldehyde at the C3 position. This directs the palladium catalyst to the C4 position for subsequent C-H activation and alkynylation.

Given that the carboxylate at C3 of this compound can be readily converted to an aldehyde, this strategy is highly applicable. The general approach would involve the reduction of the methyl ester to the corresponding alcohol, followed by oxidation to the aldehyde. The resulting N-tosyl-indole-3-carbaldehyde could then be subjected to the palladium-catalyzed C4-alkynylation conditions.

A plausible reaction scheme is presented below:

| Step | Reaction | Reagents and Conditions |

| 1 | Reduction of Ester | LiAlH4, THF, 0 °C to rt |

| 2 | Oxidation to Aldehyde | PCC, CH2Cl2, rt |

| 3 | C4-Alkynylation | Pd(OAc)2, Glycine, K2CO3, R-C≡C-Br, DMF, 120 °C |

This sequence would yield the C4-alkynylated methyl 1-tosyl-1H-indole derivative, a versatile building block for further synthetic elaborations.

The regioselective C-H functionalization of the indole nucleus at positions other than C3 is a significant challenge due to the inherent reactivity of the C3 position. However, the presence of the N-tosyl group and a substituent at C3 in this compound allows for the exploration of functionalization at other sites.

C2-Functionalization: The C2 position of N-tosyl indoles can be functionalized through various transition metal-catalyzed reactions. For instance, rhodium-catalyzed C2-arylation of N-tosylindoles has been reported. While the C3-carboxylate might influence the reactivity, it is conceivable that under appropriate conditions, direct C2-functionalization could be achieved.

Functionalization of the Benzene (B151609) Ring (C5, C6, C7): The functionalization of the carbocyclic ring of indoles is particularly challenging. However, directing group strategies have enabled regioselective C-H activation at these positions. nih.gov For instance, the use of a removable directing group at the N1 position has been shown to direct palladium-catalyzed C7-arylation. nih.gov While the tosyl group itself is not typically a strong directing group for C7-functionalization, its electronic influence, combined with steric factors from the C3-substituent, could potentially favor functionalization at specific positions on the benzene ring under carefully optimized conditions. Further research is needed to explore these possibilities systematically for this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To employ this compound in these reactions, it must first be functionalized with a suitable leaving group, typically a halide or a triflate, at the desired position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of a halogenated derivative of this compound with a boronic acid or ester would provide access to arylated or vinylated indole derivatives. For example, bromination of the indole ring, which can occur at various positions depending on the reaction conditions, would yield a suitable precursor. The subsequent palladium-catalyzed coupling would proceed under standard Suzuki-Miyaura conditions. Research on the Suzuki-Miyaura cross-coupling of 2,3-dibromo-1-methyl-1H-indole demonstrates the feasibility of such transformations on dihalogenated indoles, allowing for selective mono- or diarylation. researchgate.net

Sonogashira Coupling: The Sonogashira coupling of a halo-substituted this compound with a terminal alkyne offers a direct route to alkynylated indoles. The iodination of the indole ring would provide a highly reactive substrate for this palladium-copper co-catalyzed reaction. The synthesis of 3-iodoindoles followed by Sonogashira coupling has been well-established, showcasing the utility of this approach. nih.gov

Heck Reaction: The Heck reaction of a halogenated this compound with an alkene would lead to the formation of alkenylated indoles. Intramolecular Heck reactions of bromoindole derivatives have been successfully employed in the synthesis of complex polycyclic indole alkaloids, indicating the potential for both inter- and intramolecular applications. acs.org

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. A halogenated derivative of this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents.

The general applicability of these cross-coupling reactions is summarized in the table below:

| Cross-Coupling Reaction | Required Substrate | Potential Product |

| Suzuki-Miyaura | Halo-methyl 1-tosyl-1H-indole-3-carboxylate | Aryl/Vinyl-substituted indole |

| Sonogashira | Halo-methyl 1-tosyl-1H-indole-3-carboxylate | Alkynyl-substituted indole |

| Heck | Halo-methyl 1-tosyl-1H-indole-3-carboxylate | Alkenyl-substituted indole |

| Negishi | Halo-methyl 1-tosyl-1H-indole-3-carboxylate | Alkyl/Aryl/Vinyl-substituted indole |

Carboxylation, Amination, and Hydroxylation Reactions

Amination: Palladium-catalyzed amination reactions represent a powerful method for the synthesis of N-aryl indoles. Research has shown that palladium-catalyzed aerobic oxidative C-H amination can be used to synthesize indole-2-carboxylates from N-tosyl precursors. nih.gov This suggests that the N-tosyl group is compatible with and can facilitate such transformations. Furthermore, palladium-catalyzed amination of aryl tosylates with primary alkylamines and arylamines has been demonstrated, indicating the potential for coupling at a functionalized position on the benzene ring of the indole. nih.gov

Hydroxylation: The introduction of a hydroxyl group onto the indole nucleus can be achieved through various methods. Boron-mediated directed C-H hydroxylation has been reported for the C4 and C7 positions of N-protected indoles. researchgate.net This two-step process involves an initial borylation of the C-H bond followed by oxidation to the hydroxyl group. This strategy could potentially be applied to this compound to access hydroxyphenyl-indole derivatives.

Catalytic Hydrogenation and Reduction Strategies

The reduction of this compound can be directed towards the indole nucleus, the ester functionality, or the tosyl group, depending on the reaction conditions.

Hydrogenation of the Indole Ring: Catalytic hydrogenation of the indole ring to afford the corresponding indoline derivative is a common transformation. The N-tosyl group is generally stable under these conditions. Various catalysts, such as platinum oxide or rhodium on alumina, can be employed for this purpose.

Reduction of the Ester Group: The methyl ester at the C3 position can be selectively reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The N-tosyl group is typically stable to these conditions. The resulting alcohol can serve as a versatile intermediate for further functionalization.

Detosylation: The removal of the N-tosyl group is often a necessary step in the synthesis of the final target molecule. Various methods have been developed for the cleavage of the N-S bond. A mild and efficient method involves the use of cesium carbonate in a mixture of THF and methanol. researchgate.netresearchgate.net Other reagents such as magnesium in methanol or sodium amalgam can also be effective. The choice of the deprotection method depends on the compatibility with other functional groups present in the molecule.

The following table summarizes the potential reduction pathways:

| Transformation | Reagents and Conditions | Product |

| Indole Ring Hydrogenation | H2, PtO2 or Rh/Al2O3 | Methyl 1-tosyl-2,3-dihydro-1H-indole-3-carboxylate |

| Ester Reduction | LiAlH4, THF | (1-Tosyl-1H-indol-3-yl)methanol |

| N-Detosylation | Cs2CO3, THF/MeOH | Methyl 1H-indole-3-carboxylate |

Pericyclic Reactions and Annulation Strategies

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for constructing complex molecular architectures with high stereospecificity. wikipedia.orgmsu.edu For an electron-deficient system like this compound, the C2-C3 π-bond is the primary site for participation in such reactions, often acting as a dienophile or dipolarophile.

The electron-poor nature of the C2-C3 double bond in N-sulfonylated indoles makes them suitable partners in cycloaddition reactions. While typical indoles act as electron-rich dienes in [4+2] cycloadditions, the reversed-electron-demand scenario is more plausible for this compound.

[4+2] Cycloadditions: Although no specific examples involving this compound as a dienophile are prominently reported, other N-sulfonylindoles have been shown to participate in these reactions. For instance, N-tosylindoles can react with electron-rich dienes. The tosyl group's ability to withdraw electron density is crucial for this reactivity. youtube.com Similarly, dearomative (4+3) cycloaddition reactions of N-tosyl-3-alkenylindoles with oxyallyl cations have been developed to furnish complex cyclohepta[b]indoles, demonstrating the utility of the N-tosylated indole core in building fused ring systems. uchicago.edu

[3+2] Cycloadditions: This class of reactions is more documented for related indole systems. A computational study on the reaction of N-methylindoles with tosyl azide, a 1,3-dipole, predicted that a [3+2] cycloaddition is a feasible pathway, proceeding through a concerted mechanism to form a dihydrotriazoloindole intermediate. researchgate.net This intermediate can then undergo further transformations, such as ring-opening. While the substrate is different (N-methyl vs. N-tosyl and lacking the C3-carboxylate), this study provides a mechanistic framework for the potential reaction of this compound with 1,3-dipoles like azides or nitrile oxides. youtube.com Another relevant example is the [3+2] annulation of methyl indole-2-carboxylates with arynes, which proceeds via nucleophilic attack of the indole on the aryne, followed by intramolecular cyclization to yield a novel indole-indolone scaffold. nih.gov This highlights the potential for the indole nucleus in carboxylate-substituted systems to engage in annulation cascades.

Table 1: Examples of Cycloaddition Reactions with Analogous Indole Substrates

| Indole Substrate | Reaction Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-Tosyl-3-isopropenylindole | Oxyallyl Cation | [4+3] Cycloaddition | Cyclohepta[b]indole | uchicago.edu |

| Methyl Indole-2-carboxylate | Benzyne | [3+2] Annulation | Indole-indolone Scaffold | nih.gov |

| N-Methylindole | Tosyl Azide | [3+2] Cycloaddition (Computational) | Dihydrotriazoloindole | researchgate.net |

| N-Tosylamine | Cyclopentadiene | Hetero-Diels-Alder [4+2] | Tetrahydropyridine derivative | youtube.com |

The functional groups on this compound allow for derivatization to precursors suitable for subsequent ring-forming or ring-opening strategies.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a premier strategy for the synthesis of cyclic and heterocyclic systems. wikipedia.orgorganic-chemistry.org While the title compound cannot directly undergo RCM, its methyl carboxylate group serves as a synthetic handle. For instance, reduction of the ester to a primary alcohol, followed by O-allylation, and a subsequent N-allylation after a potential tosyl group migration or replacement, would generate a diallylated precursor. Such precursors are known to undergo RCM to form new rings fused to the indole core. The synthesis of N-substituted indoles via aqueous RCM of precursors bearing N-terminal alkenes has been reported, showcasing the viability of this approach within the indole family. researchgate.net This strategy has been employed to access a wide range of N-acylpyrroles and other nitrogen heterocycles. organic-chemistry.orgnih.gov

Ring-Opening Reactions: The N-tosyl group is known to activate adjacent bonds and participate in ring-opening reactions of other heterocyclic systems. For example, the regioselective ring-opening of N-tosylaziridines with various nucleophiles is a well-established synthetic method. organic-chemistry.orgresearchgate.net While this does not apply directly to the indole ring itself, it demonstrates the characteristic chemistry of the N-tosyl moiety. More relevant to the indole core, computational studies have shown that the triazoline intermediate formed from the [3+2] cycloaddition of an indole with tosyl azide can undergo a subsequent ring-opening cascade to afford 3-diazoindolin-2-imines. researchgate.net This suggests that derivatives formed from the title compound could potentially undergo programmed ring-opening transformations.

Radical Reactions and Photochemical Transformations

The investigation of radical and photochemical reactions provides alternative pathways for the functionalization of robust aromatic systems.

Radical Reactions: The literature on radical reactions specifically involving this compound is sparse. However, general principles suggest potential sites for radical reactivity. The methyl group of the p-toluenesulfonyl (tosyl) moiety is a potential site for radical halogenation. Indeed, radical bromination under photochemical conditions (illumination by a halogen lamp) has been utilized in the synthesis of precursors for 3-tosyl indoles, indicating the feasibility of generating radicals on related substrates. nih.gov

Furthermore, theoretical calculations have indicated that the reaction of indole cycloaddition intermediates with triplet (ground state) oxygen can proceed via radical intermediates, in contrast to the reaction with singlet oxygen. researchgate.net This suggests that under specific conditions promoting intersystem crossing or in the presence of photosensitizers, radical pathways involving the indole core of the title compound could be initiated.

Photochemical Transformations: The photochemical behavior of this compound is another area that remains largely unexplored. The indole nucleus is inherently photoactive, though often susceptible to photodegradation. The N-tosyl group may influence this reactivity by altering the electronic distribution in the excited state. Photochemical methods are often employed for the synthesis of indole derivatives rather than their transformation. For example, the photochemical rearrangement and ring contraction of quinoline N-oxides can lead to the formation of indole carboxylates. While this is a synthetic route to related compounds, it underscores the role of photochemistry in accessing the indole core. Direct irradiation of the title compound could potentially lead to complex rearrangements or cycloadditions, but such transformations have not been documented.

Mechanistic Elucidation of Reactions Involving Methyl 1 Tosyl 1h Indole 3 Carboxylate

Probing Reaction Pathways and Intermediates

The reactions of methyl 1-tosyl-1H-indole-3-carboxylate often proceed through complex pathways involving various transient species. Elucidating these pathways and identifying key intermediates are critical to understanding the reaction outcomes. A variety of experimental and computational methods are employed for this purpose.

In the context of palladium-catalyzed reactions, which are common for indole (B1671886) derivatives, several general mechanistic pathways have been proposed. For instance, in C-H functionalization reactions, the mechanism can proceed through an "alkene activation" or an "indole activation" pathway. The former involves the coordination of the palladium catalyst to the coupling partner (e.g., an alkene), followed by a nucleophilic attack from the indole. The latter pathway suggests an initial electrophilic attack of the Pd(II) catalyst on the indole ring to form an indolyl-palladium(II) complex, which then reacts with the coupling partner.

A plausible reaction pathway for a palladium-catalyzed C-H arylation of an N-tosyl indole derivative, which could be analogous for this compound, is depicted below. This process is believed to involve the formation of a palladacycle intermediate.

Table 1: Proposed Intermediates in a Palladium-Catalyzed C-H Arylation Reaction

| Step | Intermediate | Description |

| 1 | Pd(II) Coordination | The Pd(II) catalyst coordinates to the nitrogen of the tosyl group and the oxygen of the carboxylate. |

| 2 | C-H Activation | Intramolecular C-H activation at the C2 position of the indole ring forms a five-membered palladacycle. |

| 3 | Oxidative Addition | The aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate. |

| 4 | Reductive Elimination | Reductive elimination of the C2-aryl bond occurs, regenerating a Pd(II) species and forming the arylated product. |

Computational studies, such as those using density functional theory (DFT), have become invaluable in mapping out the potential energy surfaces of these reaction pathways. nih.gov These studies can help to predict the most likely intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov For instance, in a Cu(I)-catalyzed synthesis of indoles from N-aryl enaminones, computational studies have shown that the catalyst binds to the deprotonated substrate and significantly increases the acidity of the carbon adjacent to the ketone, facilitating a rate-determining C-C bond formation. nih.gov

Kinetic Studies and Rate Determining Steps

For palladium-catalyzed alkenylation reactions of indoles, it has been proposed that the generation of a σ-alkyl complex is the rate-determining step. nih.gov This step involves the formation of a new carbon-palladium bond and is followed by a typically faster syn-β-hydride elimination to yield the final product. nih.gov

Table 2: Factors Influencing the Rate of Palladium-Catalyzed Reactions

| Factor | Effect on Reaction Rate | Mechanistic Implication |

| Catalyst Concentration | Rate often increases with catalyst concentration. | Indicates the catalyst is involved in the rate-determining step. |

| Ligand Structure | Electron-donating or sterically bulky ligands can accelerate or decelerate the reaction. | Affects the rates of oxidative addition and reductive elimination. |

| Substrate Electronics | Electron-withdrawing or -donating groups on the indole or coupling partner can alter the rate. | Influences the nucleophilicity/electrophilicity of the reactants. |

| Temperature | Rate generally increases with temperature. | Provides the activation energy required to overcome the barrier of the RDS. |

While specific kinetic data for reactions involving this compound is not extensively documented in the reviewed literature, general principles from related systems can be applied. For example, in Suzuki-Miyaura coupling reactions, the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center, can be the rate-determining step. The choice of base is often critical in this step, as it facilitates the formation of a more nucleophilic boronate species. researchgate.net

Investigation of Catalyst Cycles in Metal-Catalyzed Reactions

Many reactions involving this compound are catalyzed by transition metals, most notably palladium. These reactions proceed via a catalytic cycle, where the catalyst is regenerated at the end of each cycle, allowing a small amount of catalyst to facilitate the transformation of a large amount of substrate. Understanding the individual steps of the catalytic cycle is key to catalyst design and reaction optimization.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck reaction, involves a sequence of elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R-X), leading to a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura): An organoboron compound transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

Migratory Insertion (for Heck): An alkene inserts into the Pd-R bond.

β-Hydride Elimination (for Heck): A hydrogen atom from the carbon β to the palladium is eliminated, forming the coupled product and a palladium-hydride species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Table 3: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Catalyst Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The catalyst inserts into the R-X bond. |

| Transmetalation | Pd(II) → Pd(II) | Exchange of ligands between the catalyst and the organometallic reagent. |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of the C-C bond and regeneration of the active catalyst. |

Stereochemical Analysis and Chiral Induction Studies (if applicable to specific reactions)

While many reactions of this compound result in achiral products, stereochemical analysis becomes important when chiral centers are formed or when the substrate itself is chiral. Chiral induction studies are relevant in asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other.

Currently, there is limited specific information in the provided search results regarding stereochemical analysis or chiral induction studies for reactions directly involving this compound. However, the principles of stereochemistry in related reactions can be considered. For example, in electrophilic substitution reactions of chiral organotin compounds, the stereochemical outcome can be explained by the geometry of the attack of the electrophile. researchgate.net

In the context of palladium-catalyzed reactions, the stereochemistry of the product can be influenced by the mechanism of key steps such as migratory insertion and β-hydride elimination, which often proceed with a defined syn or anti stereochemistry. If a reaction involving this compound were to generate a new stereocenter, the analysis of the product's stereochemistry would provide valuable mechanistic insights.

Computational and Theoretical Investigations on Methyl 1 Tosyl 1h Indole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of methyl 1-tosyl-1H-indole-3-carboxylate. These methods, particularly those based on Density Functional Theory (DFT), can predict molecular geometry, bond lengths, bond angles, and the distribution of electron density with high accuracy.

The structure of this compound is characterized by the planar indole (B1671886) ring system, which is substituted at the N1 position with a tosyl (p-toluenesulfonyl) group and at the C3 position with a methyl carboxylate group. The N-tosyl group is a significant structural feature; it is not coplanar with the indole ring. X-ray diffraction studies on the closely related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, show that the tosyl group and the indole ring system adopt a V-shape, with dihedral angles between the indole and the tosyl's benzene (B151609) ring being approximately 73-79°. mdpi.com This non-planar arrangement is a result of steric hindrance and the electronic interactions between the sulfonyl group and the indole nitrogen.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | C2-C3 | ~1.38 Å | Double bond character within the pyrrole (B145914) ring. |

| Bond Length | N1-S | ~1.65 Å | Bond connecting the indole nitrogen to the tosyl sulfur. |

| Bond Length | S-O | ~1.45 Å | Sulfonyl group oxygen bonds. |

| Bond Length | C3-C(O) | ~1.48 Å | Bond connecting the ester group to the indole ring. |

| Bond Angle | C2-N1-S | ~125° | Angle around the substituted indole nitrogen. |

| Dihedral Angle | Indole Plane - Tosyl Phenyl Plane | ~75-85° | Defines the V-shape of the molecule. mdpi.com |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to explore the chemical reactivity of molecules through various descriptors. scielo.org.mx For this compound, DFT studies can predict the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of its reactivity.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For this molecule, the electron-withdrawing tosyl and carboxylate groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. scielo.org.mxmdpi.com These indices provide a quantitative framework for understanding the molecule's stability and reactivity profile.

Local reactivity descriptors, like the Fukui function and local softness, pinpoint the reactivity of specific atoms within the molecule. nih.govnih.gov The Fukui function identifies the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, calculations would likely show that the electron-poor benzene portion of the indole ring is more susceptible to nucleophilic attack, while any potential electrophilic attack would be significantly disfavored due to the electron-withdrawing nature of the substituents.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Ionization potential; lower value indicates less tendency to donate electrons. |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Electron affinity; lower value indicates higher tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical stability; larger gap suggests higher stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 | Escaping tendency of electrons; negative value indicates stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.8 to 4.0 | A measure of the molecule's ability to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior. MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape.

For this compound, the primary sources of conformational flexibility are the rotations around the N1-S bond and the C3-C(O) bond. The rotation around the N1-S bond is particularly significant as it determines the orientation of the bulky tosyl group relative to the indole plane. DFT and Intrinsic Reaction Coordinate (IRC) calculations on a similar N-tosyl indole derivative have shown that the rotational barrier between conformers is relatively low, in the range of 2.5–5.5 kcal/mol. mdpi.com This suggests that multiple conformations can exist in equilibrium at room temperature.

MD simulations can be used to sample these different conformations and identify the most stable or populated states. By analyzing the simulation trajectory, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability and generate a free energy landscape to visualize the energy minima corresponding to stable conformers. nih.gov The analysis often focuses on key torsion angles that define the molecular shape. mdpi.com

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Atoms Involved | Description | Expected Stable Conformations |

| τ1 | C2-N1-S-C(tosyl) | Defines the rotation of the tosyl group around the N-S bond. | Multiple minima are expected due to the low rotational barrier. mdpi.com |

| τ2 | N1-C3-C(O)-O(methyl) | Defines the orientation of the methyl carboxylate group. | Likely to be near-planar with the indole ring to maximize conjugation, with syn- and anti- conformations possible. |

In Silico Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the in silico prediction of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, thereby elucidating the most probable reaction pathway.

For this compound, computational methods can be used to predict its behavior in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition. DFT calculations are particularly well-suited for this task. acs.org For instance, one could model the reaction of an electrophile with the benzene portion of the indole ring. The calculations would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path (the saddle point on the potential energy surface). This structure represents the transition state.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations can predict the regioselectivity of a reaction. For example, by comparing the activation energies for an electrophilic attack at different positions on the indole's benzene ring, one can determine the most favored product.

Table 4: Hypothetical Calculated Activation Energies for Electrophilic Substitution

| Reaction | Position of Attack | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Nitration | C4 | TS-C4 | 28.5 | Minor product |

| Nitration | C5 | TS-C5 | 25.0 | Major product |

| Nitration | C6 | TS-C6 | 26.1 | Secondary product |

| Nitration | C7 | TS-C7 | 29.2 | Minor product |

Note: These values are illustrative and represent typical outputs from DFT calculations used to predict reaction outcomes.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Indole (B1671886) Alkaloids and Natural Products

While specific examples detailing the use of methyl 1-tosyl-1H-indole-3-carboxylate as a direct precursor in the total synthesis of indole alkaloids are not extensively documented in readily available literature, its structural motifs are central to the assembly of numerous natural products. The N-tosyl protection strategy is a common tactic in the synthesis of complex indoles, as it facilitates controlled reactions at other sites of the molecule. encyclopedia.pubrsc.org The synthesis of many indole alkaloids requires the initial protection of the indole nitrogen to prevent unwanted side reactions during subsequent transformations. rsc.org

The general synthetic strategy would involve utilizing this compound as a stable starting material for the elaboration of the indole core. The ester at the C3 position can be manipulated to introduce various side chains necessary for the target alkaloid. For instance, it could be reduced to an alcohol, converted to an aldehyde for olefination or reductive amination, or used in Claisen condensations to build more complex carbon skeletons. Following the construction of the key structural features of the target alkaloid, the N-tosyl group can be removed under reductive or basic conditions to yield the natural product.

Table 1: Potential Synthetic Transformations of this compound in Alkaloid Synthesis

| Transformation of C3-Ester | Reagents | Resulting Functional Group | Potential Application in Alkaloid Synthesis |

| Reduction | LiAlH₄, DIBAL-H | Primary alcohol | Introduction of a hydroxymethyl group, precursor to aldehydes or ethers |

| Hydrolysis followed by Amide Coupling | 1. NaOH, H₂O 2. Amine, Coupling agent | Amide | Formation of peptide-like linkages found in some alkaloids |

| Grignard Reaction | RMgX | Tertiary alcohol | Introduction of alkyl or aryl substituents |

| Claisen Condensation | Ester, NaH | β-keto ester | Carbon-carbon bond formation for building complex side chains |

Building Block for the Construction of Diverse Heterocyclic Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatization is a key strategy for the discovery of new therapeutic agents. This compound serves as a valuable starting point for the synthesis of a variety of heterocyclic systems fused to or substituted on the indole core. The electron-withdrawing nature of the N-tosyl group can influence the reactivity of the indole ring, directing electrophilic substitution to specific positions.

Furthermore, the C3-ester can be a versatile anchor point for the construction of new rings. For example, it can be converted into a hydrazide, which can then be cyclized with various reagents to form oxadiazoles (B1248032) or other five-membered heterocycles. Alternatively, the ester can be used to introduce a side chain that can undergo intramolecular cyclization to form fused ring systems, such as pyrazinoindoles or carbolines, which are themselves important pharmacophores. The synthesis of 1,2-disubstituted-3-tosylindoles has been reported as a route to access a range of substituted indole derivatives. nih.govacs.org

Development of Libraries of Novel Indole-Based Compounds for Chemical Biology

Combinatorial chemistry and the generation of compound libraries are powerful tools for the discovery of new biologically active molecules. nih.govnih.gov this compound is an ideal scaffold for the creation of such libraries due to its facile derivatization at multiple points. The indole nitrogen, after deprotection of the tosyl group, and the C3-carboxylate are two obvious points of diversification.

A typical library synthesis strategy would involve the parallel modification of the C3-ester. For instance, a set of diverse amines could be used to generate a library of amides, or a variety of Grignard reagents could be employed to create a library of tertiary alcohols. Subsequently, the N-tosyl group could be removed and the resulting free N-H could be functionalized with a second set of diverse building blocks, such as acyl chlorides or sulfonyl chlorides. This approach allows for the rapid generation of a large number of structurally related indole derivatives for high-throughput screening in chemical biology applications.

Table 2: Example of a Diversification Strategy for a Compound Library

| Scaffold | Diversification Point 1 (C3-Position) | Diversification Point 2 (N1-Position, post-deprotection) |

| This compound | Amidation with a library of primary and secondary amines | Acylation with a library of acyl chlorides |

| Reduction followed by etherification with a library of alkyl halides | Sulfonylation with a library of sulfonyl chlorides | |

| Grignard addition with a library of organometallic reagents | Alkylation with a library of alkyl halides |

Applications in the Synthesis of Advanced Intermediates for Specialty Chemicals

Beyond the pharmaceutical and life sciences sectors, indole derivatives find applications in the field of specialty chemicals, including materials science and agrochemicals. The stable and well-defined structure of this compound makes it a reliable intermediate for the synthesis of more complex molecules with specific functional properties.

For example, the indole core can be incorporated into dyes or organic electronic materials, and the functional groups of this starting material allow for tuning of the electronic and photophysical properties of the final product. The C3-ester can be converted into functionalities that can be polymerized or attached to other materials. The N-tosyl group ensures that the indole core remains intact during these transformations. The general utility of methyl indole-3-carboxylate (B1236618) as an intermediate in the synthesis of various compounds is well-established. ontosight.aimdpi.comamericanchemicalsuppliers.com

Future Research and Emerging Trends in the Chemistry of this compound

The indole nucleus is a cornerstone in medicinal chemistry and materials science, with derivatives of this compound serving as crucial intermediates for a wide array of complex molecules. The tosyl group at the N1 position not only protects the indole nitrogen but also activates the heterocyclic ring, facilitating a variety of chemical transformations. As synthetic chemistry advances, several key trends are emerging that promise to reshape the approaches to synthesizing and functionalizing this important scaffold. This article explores the future research directions focused on enantioselective methods, advanced synthesis platforms, bio-inspired approaches, and computational strategies.

常见问题

Q. What are the optimal conditions for synthesizing methyl 1-tosyl-1H-indole-3-carboxylate, and how can reaction completion be monitored?

- Methodological Answer : The synthesis involves esterification of 1-tosyl-1H-indole-3-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Key steps include:

- Refluxing the carboxylic acid derivative in methanol with H₂SO₄ for 12–24 hours .

- Monitoring reaction progress via TLC (e.g., silica gel plates, UV visualization).

- Quenching with water to precipitate the product, followed by filtration and recrystallization from methanol .

- Confirm purity via melting point analysis and spectroscopic methods (IR: carbonyl stretch ~1704 cm⁻¹) .

Q. How can crystallographic data for this compound be collected and refined to resolve molecular packing ambiguities?

- Methodological Answer :

- Use single-crystal X-ray diffraction (e.g., MoKα radiation, Bruker APEXII CCD detector) at low temperatures (173 K) to minimize thermal motion .

- Refine data using SHELXL (SHELX suite) with constrained H-atom parameters. Key metrics include R₁ < 0.05 for high-resolution data .

- Analyze hydrogen-bonding networks (e.g., C—H···O interactions) to resolve packing ambiguities. For example, chains along the b-axis direction are stabilized by intermolecular hydrogen bonds .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered tosyl groups) be resolved during refinement?

- Methodological Answer :

- Apply disorder modeling in SHELXL by splitting the tosyl group into multiple positions with occupancy refinement .

- Validate using difference Fourier maps (e.g., peaks < 0.3 eÅ⁻³) and restraint parameters (e.g., SIMU for thermal motion similarity) .

- Cross-check hydrogen-bond geometry (D—H···A distances and angles) to ensure consistency with packing motifs .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships?

- Methodological Answer :

- Functionalization at C5/C6 : Use electrophilic substitution (e.g., bromination or nitration) under controlled conditions (e.g., AcOH/H₂SO₄ at 0°C) .

- Side-chain modifications : React the tosyl group with nucleophiles (e.g., amines) in DMF at 60–80°C .

- Purify derivatives via column chromatography (silica gel, EtOAc/hexane) and characterize via HPLC (>95% purity) and HRMS .

Q. How can computational modeling complement experimental data to predict reactivity or binding interactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to optimize molecular geometry and calculate electrostatic potential surfaces .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes with indole-binding pockets) .

- Validate models by correlating computational results with experimental data (e.g., UV-Vis λmax shifts or IR carbonyl frequencies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。